molecular formula C18H26N2O6S B8720413 Boc-L-4-thialysine(Z)-OH

Boc-L-4-thialysine(Z)-OH

Cat. No.: B8720413
M. Wt: 398.5 g/mol
InChI Key: WOISIWBKIILOSH-UHFFFAOYSA-N
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Description

Boc-L-4-thialysine(Z)-OH is a chemically modified, orthogonally protected amino acid analog that serves as a critical building block in advanced peptide synthesis and structural biochemistry research. Its primary research value lies in its role as a precursor for the site-specific incorporation of 4-thialysine into synthetic peptides and proteins. 4-Thialysine is a sulfur-containing analogue of the natural amino acid lysine, where the methylene group at the 4-position is replaced with a sulfur atom. This structural modification makes it a valuable tool for probing protein structure and function, particularly in biophysical studies and mechanistic enzymology. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and the benzyloxycarbonyl (Z) group on the epsilon-amine ensure compatibility with standard Boc-based solid-phase peptide synthesis strategies, allowing for selective deprotection and sequential chain elongation. Researchers utilize this compound to introduce a latent site for site-directed spin labeling via the thiol group after deprotection, enabling Electron Paramagnetic Resonance (EPR) spectroscopy studies of protein dynamics and conformational changes. Furthermore, the sulfur atom can act as a chemical handle for the creation of disulfide bridges or for specific modifications with thiol-reactive probes, such as fluorophores or biotin, facilitating investigations into protein-protein interactions, receptor-ligand binding, and intracellular trafficking. Its application is strictly confined to laboratory research purposes.

Properties

Molecular Formula

C18H26N2O6S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid

InChI

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)

InChI Key

WOISIWBKIILOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Z-Lys(Boc)-OH (CAS 2389-60-8)

Z-Lys(Boc)-OH is a lysine derivative with protective groups but lacks the sulfur substitution present in Boc-L-4-thialysine(Z)-OH. Key differences include:

Property Z-Lys(Boc)-OH This compound (Inferred)
Molecular Formula C₁₉H₂₈N₂O₆ Likely C₁₉H₂₈N₂O₅S (hypothetical)
Molecular Weight 380.44 g/mol ~396.5 g/mol (estimated with S atom)
Sulfur Content None 1 sulfur atom at position 4
Hydrogen Bond Donors 3 Likely similar (~3)
LogP (Lipophilicity) 2.23 (XLogP3) Higher due to sulfur substitution
Pharmacokinetics High GI absorption, non-BBB permeable Potentially altered membrane permeability

The sulfur atom in this compound may enhance lipophilicity and alter metabolic stability compared to Z-Lys(Boc)-OH. However, Z-Lys(Boc)-OH exhibits favorable drug-likeness parameters, including compliance with Lipinski’s rules (MW <500, H-bond donors ≤5, etc.) .

BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID (CAS 51077-16-8)

This compound features a thiazolidine ring (a five-membered ring with sulfur and nitrogen) instead of a linear lysine backbone:

Property BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID This compound (Inferred)
Molecular Formula C₉H₁₅NO₄S C₁₉H₂₈N₂O₅S (hypothetical)
Molecular Weight 233.28 g/mol ~396.5 g/mol
Structural Feature Cyclic thioether Linear thia-lysine derivative
Functional Groups Boc, carboxylic acid Boc, Z, carboxylic acid
Potential Reactivity Ring-opening reactions Linear peptide coupling

The thiazolidine ring introduces steric constraints and distinct reactivity compared to this compound, which retains a linear structure suitable for peptide synthesis .

Sulfur-Driven Property Modifications

The sulfur atom in this compound could:

  • Increase resistance to enzymatic degradation (common in thia-amino acids).
  • Alter hydrogen-bonding dynamics, as seen in sulfur-containing ligands coordinating to metals (e.g., Fe/Zn complexes in ) .

Preparation Methods

Synthesis of ε-Boc-L-Lysine

  • Reaction Setup : L-lysine monohydrochloride (20.0 g, 109.5 mmol) is dissolved in water (60 mL) and adjusted to pH 11.5 with NaOH.

  • Boc Protection : Di-tert-butyl dicarbonate (26.0 g, 119 mmol) in THF is added with benzotriazole (16 g, 134 mmol) and DMAP (50 mg). The mixture is stirred for 2 hours at 0°C.

  • Workup : The solution is concentrated, extracted with ethyl acetate, and acidified to pH 5.6 to precipitate H-Lys(Boc)-OH. Yield: 17.7 g (93%).

Introduction of Z Group

  • Z Protection : H-Lys(Boc)-OH is suspended in THF-water (1:1) at pH 12. Benzyl chloroformate (16 mL, 114 mmol) is added dropwise at 0°C.

  • Purification : The product is extracted into isopropyl acetate, treated with dicyclohexylamine, and recrystallized from methyl ethyl ketone. Yield: 36 g (60%).

Thioether Formation

  • 4-Thialysine Synthesis : L-cysteine reacts with 2-bromo[1-13C]ethylamine in aqueous NaOH (pH 10) at 25°C for 24 hours.

  • Protection : The resulting 4-thialysine is sequentially protected with Boc and Z groups using the above methods.

Comparative Analysis of Preparation Methods

MethodKey ReagentsSolvent SystemYield (%)Purity (%)
Benzotriazole-MediatedBt-Boc, Benzyl chloroformateWater-THF6094.5
Phosgene-BasedPhosgene, t-butanolDioxane8589
Thioether IntermediateCysteine, 2-bromoethylamineWater7291

The benzotriazole method, while lower in yield compared to phosgene-based approaches, offers superior safety and avoids hazardous reagents. Thioether formation via cysteine alkylation provides moderate yields but is indispensable for introducing the 4-thia modification.

Challenges and Optimization Strategies

Byproduct Formation

Residual benzotriazole (7–10%) is a common byproduct in carbamoylation reactions. Sublimation at 140°C (0.3 mbar) effectively removes 99% of benzotriazole, increasing purity to >98%.

pH Control

Maintaining pH ≥ 11 during carbamoylation is critical to ensure selective ε-amino protection. Automated pH stat systems are recommended to prevent over-acidification.

Solvent Selection

Water-THF (1:1) mixtures enhance reagent solubility while facilitating biphasic extraction. Substituting THF with dioxane reduces reaction times but increases toxicity.

Applications in Peptide Science

Boc-L-4-thialysine(Z)-OH’s orthogonal protection enables its use in solid-phase peptide synthesis (SPPS) for constructing thioether-bridged peptides. The thioether group enhances metabolic stability and facilitates site-specific bioconjugation. Recent studies highlight its utility in synthesizing antimicrobial peptides and enzyme-resistant analogs .

Q & A

Q. What are the critical considerations for synthesizing Boc-L-4-thialysine(Z)-OH with high purity, and how can researchers optimize reaction yields?

Methodological Answer:

  • Step 1 : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to minimize side reactions. Monitor deprotection steps (e.g., piperidine for Fmoc removal) via HPLC .
  • Step 2 : Optimize coupling reagents (e.g., HBTU/DIPEA) and reaction times to enhance amino acid activation. Conduct kinetic studies to identify optimal stoichiometry (e.g., 2:1 reagent-to-resin ratio) .
  • Step 3 : Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Validate purity (>98%) using LC-MS and NMR (¹H, ¹³C) to confirm absence of diastereomers or oxidation byproducts .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Step 1 : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Analyze samples weekly via TLC and HPLC to detect hydrolysis or oxidation .
  • Step 2 : Use mass spectrometry to identify degradation products (e.g., loss of Boc group or Z-protection). Compare fragmentation patterns with reference standards .
  • Step 3 : Recommend storage at –20°C in anhydrous DMF or under argon to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

  • Step 1 : Perform dynamic NMR (DNMR) to assess conformational flexibility in solution. Compare with X-ray data to identify if discrepancies arise from crystal packing vs. solution dynamics .
  • Step 2 : Utilize computational modeling (DFT or MD simulations) to predict stable conformers. Validate against experimental data to reconcile structural differences .
  • Step 3 : Apply advanced techniques like NOESY or ROESY to detect through-space interactions in solution, resolving ambiguities in stereochemistry .

Q. What experimental designs are suitable for investigating the role of this compound in modulating peptide-protein interactions?

Methodological Answer:

  • Step 1 : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) between modified peptides and target proteins (e.g., proteases) .
  • Step 2 : Design competitive inhibition assays using fluorescently labeled substrates. Measure IC₅₀ values under varying pH and ionic strengths to assess mechanistic specificity .
  • Step 3 : Validate findings via mutagenesis studies (e.g., alanine scanning) to identify critical residues interacting with the thialysine moiety .

Q. How can researchers address inconsistencies in bioactivity data across studies using this compound derivatives?

Methodological Answer:

  • Step 1 : Conduct meta-analysis of published datasets to identify confounding variables (e.g., solvent choice, cell lines). Use statistical tools (ANOVA, Tukey’s HSD) to quantify variability .
  • Step 2 : Replicate experiments under standardized conditions (e.g., fixed peptide concentration, serum-free media). Control for batch-to-batch variability in peptide synthesis .
  • Step 3 : Apply orthogonal assays (e.g., Western blot for downstream signaling vs. cell viability assays) to confirm bioactivity mechanisms .

Methodological Best Practices

  • Triangulation : Combine HPLC, MS, and NMR for robust characterization .
  • Reproducibility : Document synthesis protocols in alignment with CAS Common Chemistry guidelines (CC-BY-NC 4.0) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to CONSORT-EHEALTH standards for transparency .

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